molecular formula C9H8BrClO2 B13465512 (7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)methanol

(7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B13465512
M. Wt: 263.51 g/mol
InChI Key: DOGHBYPKENHEIX-UHFFFAOYSA-N
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Description

(7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)methanol is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of bromine and chlorine substituents on the benzofuran ring, along with a methanol group attached to the dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the following steps:

    Bromination and Chlorination: The starting material, 2,3-dihydrobenzofuran, undergoes bromination and chlorination reactions to introduce the bromine and chlorine substituents at the 7 and 5 positions, respectively. These reactions are usually carried out using bromine and chlorine reagents under controlled conditions.

    Methanol Addition: The brominated and chlorinated intermediate is then subjected to a reaction with methanol in the presence of a suitable catalyst to introduce the methanol group at the 2-position of the dihydrobenzofuran ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

(7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to biological targets. The methanol group can also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.

    (7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)amine: Similar structure with an amine group instead of methanol.

    (7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)thiol: Similar structure with a thiol group instead of methanol.

Uniqueness

(7-Bromo-5-chloro-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the specific combination of bromine, chlorine, and methanol substituents on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGHBYPKENHEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2Br)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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